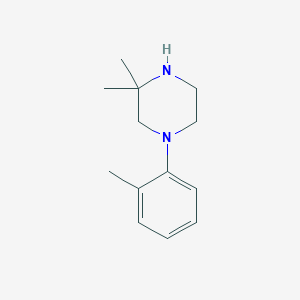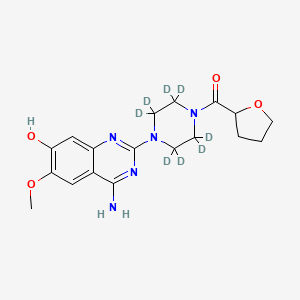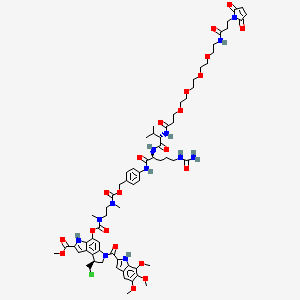
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA is a complex chemical compound used primarily in the field of targeted cancer therapy. It is an antibody-drug conjugate linker that incorporates the antitumor antibiotic Duocarmycin SA, connected through the Mal-PEG4-VC-PAB-DMEA-Seco linker . This compound is designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA involves multiple steps, starting with the preparation of the individual components: Mal-PEG4, VC-PAB, DMEA, and Seco-Duocarmycin SA. These components are then linked together through a series of chemical reactions under controlled conditions. The specific reaction conditions, such as temperature, pH, and solvents used, are optimized to ensure the stability and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and stability analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
Applications De Recherche Scientifique
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex chemical reactions and developing new synthetic methods.
Biology: Employed in the study of cellular processes and the development of targeted drug delivery systems.
Medicine: Utilized in the development of targeted cancer therapies, aiming to improve the efficacy and reduce the side effects of chemotherapy.
Industry: Applied in the production of advanced pharmaceuticals and biotechnological products
Mécanisme D'action
The mechanism of action of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA involves the targeted delivery of the cytotoxic agent Duocarmycin SA to cancer cells. The compound binds to specific antigens on the surface of cancer cells, allowing the cytotoxic agent to enter the cells and induce cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA: Known for its high specificity and efficacy in targeted cancer therapy.
Mc-VC-PAB-SN38: Another antibody-drug conjugate used in targeted cancer therapy, known for its potent cytotoxic effects.
DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A similar compound used in click chemistry and targeted drug delivery
Uniqueness
This compound stands out due to its unique combination of components, which provide high specificity and efficacy in targeting cancer cells. Its ability to minimize damage to healthy cells makes it a valuable tool in the development of advanced cancer therapies .
Propriétés
Formule moléculaire |
C67H87ClN12O21 |
|---|---|
Poids moléculaire |
1431.9 g/mol |
Nom IUPAC |
methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C67H87ClN12O21/c1-39(2)56(76-52(82)18-24-96-26-28-98-30-31-99-29-27-97-25-20-70-51(81)17-21-79-53(83)15-16-54(79)84)62(86)75-45(10-9-19-71-65(69)89)61(85)72-43-13-11-40(12-14-43)38-100-66(90)77(3)22-23-78(4)67(91)101-49-35-48-55(44-34-47(64(88)95-8)74-58(44)49)42(36-68)37-80(48)63(87)46-32-41-33-50(92-5)59(93-6)60(94-7)57(41)73-46/h11-16,32-35,39,42,45,56,73-74H,9-10,17-31,36-38H2,1-8H3,(H,70,81)(H,72,85)(H,75,86)(H,76,82)(H3,69,71,89)/t42-,45+,56+/m1/s1 |
Clé InChI |
OUKLXONEOKZQFG-YUOCBUPLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


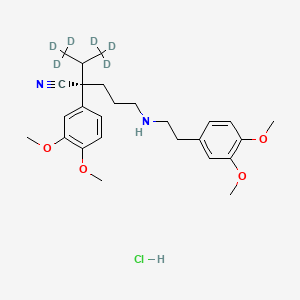
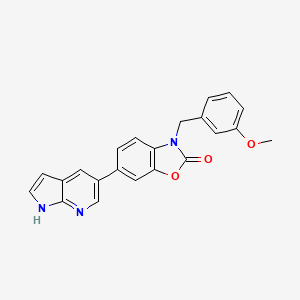
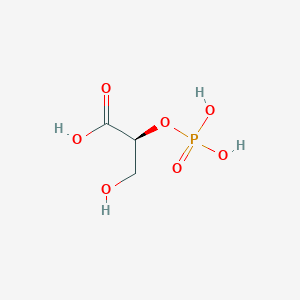
![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
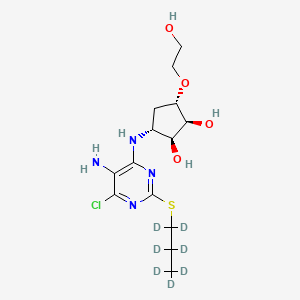
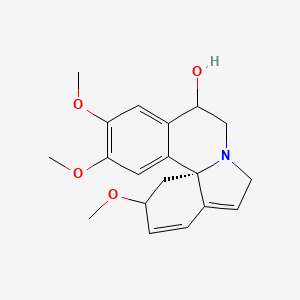
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

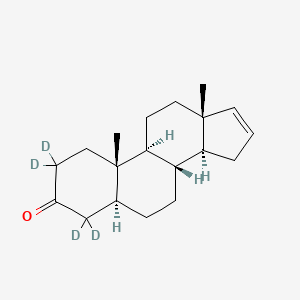
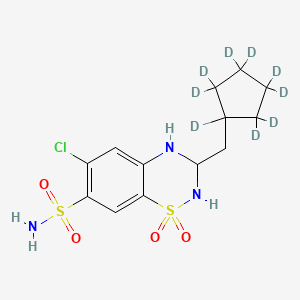
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

